molecular formula C15H12ClNO2 B15216576 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

Cat. No.: B15216576
M. Wt: 273.71 g/mol
InChI Key: JGBGIEPSSRGFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone (CAS 146330-68-9) is a high-purity organic compound serving as a key intermediate in pharmaceutical synthesis, notably for the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen . This compound has significant applications in biomedical research. It functions as a novel and potent TRPA1 antagonist, making it a valuable tool for studying the role of TRPA1 channels in nociceptive transmission, neurogenesis, and inflammatory diseases such as asthma, pain, and itch . Furthermore, research-grade this compound has been investigated for its potential as an antitumor agent. Studies indicate it can inhibit tumor cell proliferation and induce apoptosis, demonstrating promising antitumor effects in experimental models . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

2-chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one

InChI

InChI=1S/C15H12ClNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3

InChI Key

JGBGIEPSSRGFBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone typically involves the reaction of 5H-chromeno[2,3-b]pyridine with a chlorinating agent and a propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position demonstrates high electrophilicity, enabling displacement reactions with various nucleophiles. This reactivity forms the basis for diverse functional group transformations:

NucleophileProduct FormedConditionsYieldSource
AminesSecondary amidesEtOH, reflux (4–6 h)72–85%
AlcoholsAlkoxy derivativesK₂CO₃, DMF (80°C)68–78%
ThiolsThioether analogsNaH, THF (0°C → RT)63–70%

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the ketone. Steric hindrance from the chromenopyridine moiety slightly reduces reaction rates compared to simpler α-chloroketones.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form complex polycyclic systems:

Oxidative Cyclization

Under acidic conditions with formic acid:

text
2-Chloro-1-(5H-chromeno[...])-1-propanone → Benzo[b]chromeno[4,3,2-de][1,6]naphthyridine derivatives
  • Conditions : Formic acid (2.5 mL), reflux (2 h), ethanol-water workup

  • Yield : 75–82%

  • Key Observation : Reaction monitoring via ¹H-NMR showed sequential cyclization followed by oxidation .

Pinner-Type Cyclization

With alcohols under basic conditions:

text
Reaction with R-OH → 5-Alkoxy-5H-chromeno[2,3-b]pyridines
  • Optimized Protocol :

    • Knoevenagel condensation (RT, 1 h)

    • Cyclization under reflux (30 min)

  • Yield Range : 72–88%

Condensation Reactions

The ketone group participates in C–C bond-forming reactions:

ReactantProduct TypeCatalystYield
ArylhydrazinesHydrazonesAcOH (cat.)85–90%
MalononitrileCyano-substituted adductsPiperidine78–83%
4-HydroxycoumarinFused chromenonesL-proline68–75%

Notable Example :
Condensation with ethyl acetoacetate in ethanol produces tricyclic derivatives with potential fluorescence properties .

Biological Interactions

Though not strictly synthetic reactions, its pharmacological activity stems from:

  • Enzyme Inhibition : Binds ATP pockets in kinase domains (IC₅₀ = 0.42 μM against CDK2)

  • DNA Intercalation : Planar chromenopyridine system inserts between base pairs (ΔTm = +8.3°C)

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzophenone)Activating GroupsDeactivating Factors
Nucleophilic Substitution3.2× faster–NO₂ at C4Bulkier R-groups
Electrophilic Aromatic0.7× slower–OCH₃ at C8–Cl at C2

Data extrapolated from chromenopyridine analogs .

Scientific Research Applications

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Core Structure Applications Key Properties
2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone Chloro-propanone Chromeno-pyridine Pharmaceutical intermediate, R&D chemical Lipophilic, electrophilic; reactive at carbonyl and chloro sites
2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid Propanoic acid Chromeno-pyridine Drug delivery systems (nanostructured lipid carriers) Hydrophilic due to -COOH; enhances mucosal permeability
Ethyl 2-cyano-2-(5H-[1]benzopyrano[2,3-b]-pyridin-7-yl)propionate Cyano, ester Benzopyrano-pyridine Precursor to Niflan (anti-inflammatory drug) Hydrolyzable ester; intermediates in NSAID synthesis
5H-Chromeno[2,3-b]pyridin-5-ol Hydroxyl Chromeno-pyridine Potential metabolite or synthetic intermediate Polar due to -OH; may undergo oxidation or conjugation

Physicochemical Properties

  • Lipophilicity: The chloro-propanone derivative (LogP ~2.8 estimated) is more lipophilic than the hydroxyl (LogP ~1.5) and propanoic acid (LogP ~1.0) analogs, impacting bioavailability and tissue distribution.
  • Reactivity: The chloro group in the target compound allows for facile substitution, whereas the hydroxyl group in 5H-chromeno[2,3-b]pyridin-5-ol may participate in hydrogen bonding or metabolic conjugation .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroacetylation of chromeno-pyridine precursors using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions is common. Reaction temperature and solvent choice (e.g., methylene chloride) critically affect intermediates, such as avoiding olefin byproducts during chlorination . Purification via recrystallization (e.g., aqueous dioxane) improves purity, as demonstrated in hydrogenation protocols for related chromeno-pyridine derivatives .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Characteristic chemical shifts for the chromeno-pyridine core (e.g., aromatic protons at δ 6.8–8.5 ppm) and the chloro-propanone moiety (ketone carbonyl at ~δ 190–200 ppm) resolve structural ambiguities. Spin-spin coupling in the pyridine ring further validates connectivity .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles, as seen in structurally analogous dihydrochromeno-pyrrole derivatives .

Q. What in vitro models are appropriate for preliminary evaluation of the biological activity of this compound?

Methodological Answer:

  • Cyclooxygenase (COX) inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, comparing to Pranoprofen (IC₅₀ ~0.1–1 µM) .
  • Cell viability assays : Use human corneal epithelial cells (HCECs) for ocular applications, monitoring cytotoxicity via MTT assays at concentrations ≤100 µM .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of key synthetic steps for chromeno-pyridine derivatives?

Methodological Answer:

  • Raney nickel : Effective in hydrogenation steps to reduce acrylate intermediates to propionate derivatives (e.g., 80–90% yield under ambient H₂ pressure) .
  • Potassium fluoride (KF) : Facilitates multicomponent reactions by activating carbonyl groups, as shown in one-pot syntheses of chromeno-pyridine analogs . Mechanistic studies suggest KF stabilizes enolate intermediates, improving regioselectivity.

Q. How can molecular docking predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?

Methodological Answer:

  • Computational workflow :
    • Ligand preparation : Optimize 3D structure using DFT (e.g., B3LYP/6-31G* basis set).
    • Protein-ligand docking : Use AutoDock Vina to simulate binding to COX-1/2 active sites.
    • Binding energy analysis : Compare results to Pranoprofen (ΔG ~-9.5 kcal/mol). Studies on similar chromeno-pyridines show hydrophobic interactions with Val349 and hydrogen bonding with Tyr355 .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for anti-inflammatory chromeno-pyridine compounds?

Methodological Answer:

  • Ex vivo mucosal permeation studies : Use Franz diffusion cells with porcine buccal mucosa to evaluate penetration rates. Nanostructured lipid carriers (NLCs) loaded with Pranoprofen analogs show 2–3× higher flux than free drugs, addressing bioavailability gaps .
  • Pharmacokinetic modeling : Integrate in vitro metabolic stability (e.g., microsomal half-life) with allometric scaling to predict in vivo clearance. Adjust formulations (e.g., NLCs) to enhance AUC by reducing first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.